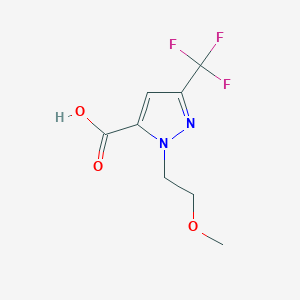

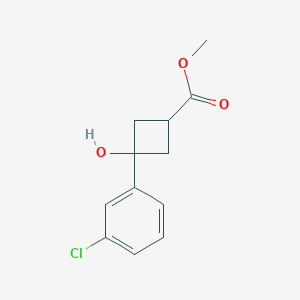

![molecular formula C8H7F3N4 B1472982 (7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine CAS No. 1785249-12-8](/img/structure/B1472982.png)

(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Descripción general

Descripción

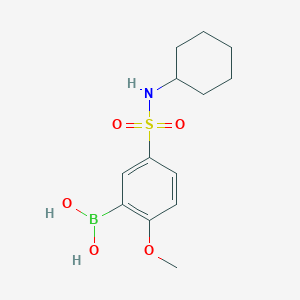

This compound belongs to the class of organic compounds known as triazolopyridines . It is a nitrogenous heterocyclic compound and has a molecular formula of C8H11F3N4 .

Synthesis Analysis

The synthesis of this compound involves multiple steps. One method involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 . Another method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring fused with a pyridine ring, which is substituted with a trifluoromethyl group . The InChI code for this compound is 1S/C8H11F3N4.2ClH/c9-8(10,11)5-1-2-15-6(3-5)13-14-7(15)4-12;;/h5H,1-4,12H2;2*1H .Physical and Chemical Properties Analysis

The compound has a molecular weight of 293.12 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A study outlined the synthesis and evaluation of fluorinated derivatives of this compound, particularly focusing on their antiproliferative activity against cancer cell lines, excluding drug use and dosage details. These compounds were synthesized through a three-step procedure, starting from nicotinic hydrazides. The study discovered that one derivative exhibited significant antiproliferative activity, suggesting a mechanism of action other than inhibitory activity against dihydrofolate reductase (DHFR) (Dolzhenko et al., 2008).

Potential Helicating Ligands and Luminescent Sensors

Research on novel polynitrogenated ligands, including triazolopyridines, described their synthesis for potential use as helicating compounds or luminescent sensors, showcasing the chemical diversity and functional potential of these compounds beyond pharmacological uses (Abarca, Ballesteros, & Chadlaoui, 2004).

P2X7 Antagonist for Mood Disorders

Another study developed a dipolar cycloaddition reaction to synthesize novel P2X7 antagonists, identifying a clinical candidate for mood disorder treatment based on the structure-activity relationships of these compounds. This highlights the compound's relevance in developing therapeutic agents for CNS disorders, explicitly excluding drug dosage and side effect information (Chrovian et al., 2018).

Electroluminescent Materials

Research into bipolar red host materials for use in phosphorescent organic light-emitting diodes (PhOLEDs) demonstrates the versatility of triazolopyridine derivatives. These materials were synthesized to enhance electron transport, showing their potential in electronic applications beyond biological activity (Kang et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell growth and survival, and their inhibition can lead to the suppression of cancer cell proliferation .

Mode of Action

Similar compounds have been shown to bind to their target proteins, inhibiting their activity . This interaction can lead to changes in the cellular processes controlled by these proteins, such as cell growth and survival .

Biochemical Pathways

The inhibition of c-met/vegfr-2 kinases by similar compounds can affect multiple cellular pathways, including those involved in cell growth, survival, and angiogenesis .

Result of Action

The inhibition of c-met/vegfr-2 kinases by similar compounds can lead to the suppression of cancer cell proliferation .

Propiedades

IUPAC Name |

[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N4/c9-8(10,11)5-1-2-15-6(3-5)13-14-7(15)4-12/h1-3H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLUIVPBDUSVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2CN)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide](/img/structure/B1472903.png)

![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)

![2-[2-(2-bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine;hydrochloride](/img/structure/B1472915.png)